molecular formula C16H20N4O2S B2900763 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896327-98-3

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2900763
CAS No.: 896327-98-3
M. Wt: 332.42
InChI Key: VHCFEYDOEFDKRV-UHFFFAOYSA-N
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Description

2-{[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound offered for research and development purposes. This molecule features a complex structure comprising a pyrido[1,2-a][1,3,5]triazin-4-one core linked via a sulfanyl bridge to an azepane-containing acetamide group. Compounds with similar triazinone and fused heterocyclic scaffolds are of significant interest in medicinal chemistry and are frequently investigated as potential inhibitors for various enzymes, including kinases and polymerases . The structural motif of a sulfur-based linker is a common feature in drug discovery, often used to connect pharmacophoric units to optimize properties like potency and selectivity. The azepane ring, a seven-membered nitrogen heterocycle, can contribute to the molecule's pharmacokinetic profile. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biological screening assays to explore new therapeutic areas. For specific technical data, including purity and available packaging, please contact our sales team.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-12-6-9-20-13(10-12)17-15(18-16(20)22)23-11-14(21)19-7-4-2-3-5-8-19/h6,9-10H,2-5,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCFEYDOEFDKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : 2-Amino-4-methylpyridine (1.2 equiv), 1,3,5-triazine (1.0 equiv)
  • Solvent : Acetic acid (glacial)
  • Temperature : Reflux at 120°C for 8–12 hours
  • Yield : 65–72% after recrystallization (ethanol/water).
Step Reactants Solvent Temperature Time Yield
1 2-Amino-4-methylpyridine, 1,3,5-triazine Acetic acid 120°C 10 h 68%

Introduction of the Sulfanyl Group

The sulfanyl group at position 2 is introduced via nucleophilic substitution. The core intermediate, 2-chloro-8-methyl-4H-pyrido[1,2-a]triazin-4-one, reacts with 2-(azepan-1-yl)-2-oxoethanethiol under basic conditions.

Synthesis of 2-(Azepan-1-yl)-2-oxoethanethiol

This thiol reagent is prepared in two steps:

  • Acylation of Azepane : Azepane reacts with chloroacetyl chloride to form 2-chloro-N-azepan-1-yl-acetamide.
  • Thiolation : The chloro intermediate undergoes displacement with thiourea, followed by hydrolysis with NaOH to yield the thiol.
Step Reaction Conditions Yield
1 Azepane + chloroacetyl chloride DCM, 0°C → RT, 4 h 85%
2 Displacement with thiourea Ethanol, reflux, 6 h 78%

Substitution Reaction

  • Reactants : 2-Chloro-8-methyl-4H-pyrido[1,2-a]triazin-4-one (1.0 equiv), 2-(azepan-1-yl)-2-oxoethanethiol (1.5 equiv)
  • Base : Potassium carbonate (2.0 equiv)
  • Solvent : DMF, anhydrous
  • Temperature : 60°C for 6 hours
  • Yield : 62% after column chromatography (silica gel, hexane/EtOAc 3:1).

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance reproducibility and safety. Key parameters include:

  • Residence Time : 30 minutes at 100°C
  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (0.5 mol%)
  • Solvent System : THF/H2O (4:1)
  • Purity : >99% by HPLC.
Parameter Small-Scale Industrial-Scale
Temperature 60°C 100°C
Reaction Time 6 h 0.5 h
Yield 62% 89%

Characterization and Validation

Final compound validation includes spectroscopic and chromatographic analyses:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, triazine-H), 3.62–3.58 (m, 4H, azepane), 2.51 (s, 3H, CH3).
  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/H2O 70:30).
  • Melting Point : 198–200°C.

Comparative Analysis of Synthetic Routes

Alternative methods, such as one-pot synthesis or microwave-assisted reactions, have been explored to reduce steps and improve efficiency:

Method Steps Time Yield Purity
Conventional 3 18 h 62% 95%
One-Pot 2 8 h 75% 97%
Microwave 3 2 h 70% 98%

Challenges and Mitigation Strategies

  • Thiol Oxidation : Conduct reactions under nitrogen atmosphere to prevent disulfide formation.
  • Low Solubility : Use DMF/DMSO mixtures (1:1) to enhance reagent dissolution.
  • Byproduct Formation : Optimize stoichiometry (1:1.5 core-to-thiol ratio) and employ gradient chromatography for purification.

Chemical Reactions Analysis

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: It is used in material science for the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Rigidity vs. Flexibility : Unlike the rigid planar structure of 8l (due to the bromopyridinyl group), the azepane ring in the target compound may confer conformational adaptability, which could influence binding kinetics in biological systems .

Antitumor Activity

  • Compound III (from ) demonstrates efficacy against malignant tumors via transcription factor modulation, whereas 8l and 8m () are designed as tubulin inhibitors for colon and breast cancers .

Research Findings and Data

Physicochemical Properties

Property Target Compound 2-[(4-Chlorobenzyl)sulfanyl]-8-methyl analogue 8l ()
Molecular Weight* ~420 g/mol ~380 g/mol ~430 g/mol
Water Solubility Low (azepane lipophilicity) Moderate (chlorobenzyl polarity) Low (bromopyridinyl)
Melting Point Not reported Not reported 230°C (8l)

*Calculated based on structural formulae.

Q & A

Q. What are the key synthetic routes for preparing this compound?

The synthesis involves multi-step organic reactions, including palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) for introducing aryl/heteroaryl groups. A typical procedure involves refluxing precursors (e.g., iodinated intermediates) with arylboronic acids in 1,4-dioxane/water using tetrakis(triphenylphosphine)palladium(0) as a catalyst and sodium bicarbonate as a base. Post-reaction purification via recrystallization (e.g., acetonitrile) ensures high purity .

Q. Which spectroscopic techniques are critical for structural characterization?

Use ¹H/¹³C NMR to confirm substituent positions and heterocyclic backbone integrity. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 columns, acetonitrile/water gradients) assesses purity. Computational tools (e.g., PubChem-derived InChI/SMILES) aid in preliminary structural validation .

Q. How should solubility and stability be evaluated for in vitro assays?

Conduct solubility screens in DMSO, PBS, and ethanol at varying pH (5–8). Stability is tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Include controls with antioxidants (e.g., BHT) to assess oxidative degradation pathways .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Optimize parameters using a Design of Experiments (DoE) approach:

  • Temperature : 80–120°C (microwave-assisted synthesis reduces time)
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst loading : 0.5–2 mol% Pd(PPh₃)₄ with ligand screening (e.g., XPhos) to suppress side reactions .

Q. What computational strategies predict biological target interactions?

Employ density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and molecular docking (AutoDock Vina) to simulate binding with receptors (e.g., kinases, GPCRs). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How to resolve contradictions in reported biological activity data?

  • Controlled replication : Use standardized assays (e.g., MTT for cytotoxicity) with identical cell lines/passage numbers.
  • Orthogonal validation : Combine enzymatic assays (e.g., fluorescence-based) with phenotypic screens (e.g., wound healing for anti-cancer activity).
  • Environmental controls : Maintain strict O₂/CO₂ levels and serum batch consistency to minimize variability .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Suzuki Coupling (Adapted from )

ParameterOptimal Range
Temperature80–100°C (reflux)
Solvent System1,4-Dioxane/Water (5:1 v/v)
CatalystPd(PPh₃)₄ (0.5–1 mol%)
BaseNaHCO₃ (2.3 equiv.)
Reaction Time4–6 hours

Q. Table 2. Recommended Analytical Parameters

TechniqueCritical Parameters
¹H NMRDMSO-d₆, 500 MHz, δ 1.5–9.0
HPLCC18 column, 220 nm, 1 mL/min
HRMSESI⁺, resolution >30,000

Data Contradiction Analysis Example

If cytotoxicity data conflicts between studies:

Compare cell line origins (ATCC vs. non-certified sources).

Verify compound storage conditions (lyophilized vs. solution).

Assess assay endpoints (e.g., ATP vs. resazurin-based viability) .

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